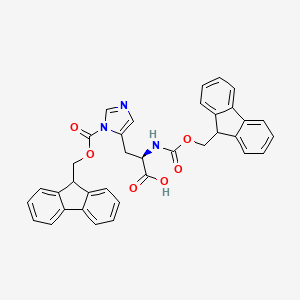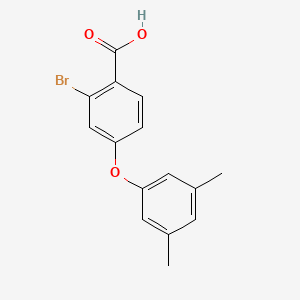
9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is a complex organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is notable for its unique structure, which includes a boronic ester group, making it a valuable building block in organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 9-phenylcarbazole-3-boronic acid pinacol ester and an aryl halide under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The boronic ester group in the compound can undergo various substitution reactions, particularly in the presence of nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: The boronic ester group is highly reactive in coupling reactions, such as the Suzuki-Miyaura reaction, forming new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Toluene and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted carbazoles .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
In biology and medicine, derivatives of this compound are explored for their potential therapeutic properties. Carbazole derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the development of advanced materials for electronic devices .
Mecanismo De Acción
The mechanism of action of 9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
9-Phenylcarbazole-3-boronic Acid Pinacol Ester: Similar in structure but lacks the additional phenyl group.
4,4,5,5-Tetramethyl-2-(9-phenylcarbazol-3-yl)-1,3,2-dioxaborolane: Another boronic ester derivative with slight structural variations.
Uniqueness
What sets 9-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole apart is its combination of a carbazole core with a boronic ester group and an additional phenyl ring. This unique structure enhances its reactivity and makes it a versatile building block in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C30H28BNO2 |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
9-phenyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-12-10-11-21(19-23)22-17-18-28-26(20-22)25-15-8-9-16-27(25)32(28)24-13-6-5-7-14-24/h5-20H,1-4H3 |
Clave InChI |
PYUWOWKAEFZKRB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)



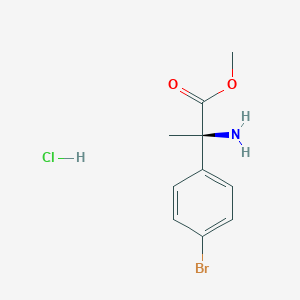
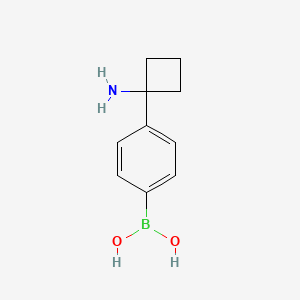
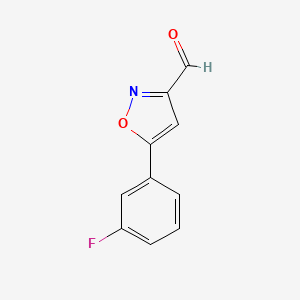
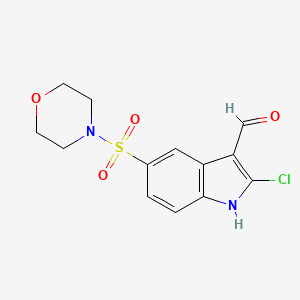
![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
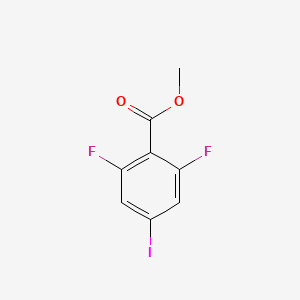
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)
